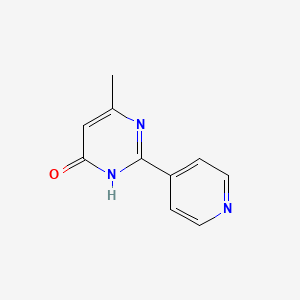

6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 4-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized for yield and purity, and the process may include steps such as recrystallization and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-position of the pyrimidinone ring is susceptible to nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Key examples include:

-

Hydroxide displacement : Reaction with amines or alcohols under basic conditions replaces the hydroxyl group. For example, treatment with benzyl alcohol in the presence of EDCI/HOBT forms amide derivatives .

-

Halogenation : The hydroxyl group can be converted to a chloride or bromide using reagents like POCl₃ or PBr₃, enabling further cross-coupling reactions .

Representative Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | EDCI, HOBT, DMF | Amide derivatives | 60–80% | |

| Tosylation | TsCl, pyridine | Tosylate intermediate | 75% |

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

With β-keto esters : Ultrasound-promoted cyclocondensation with β-keto esters yields 4-pyrimidinols, which can be further functionalized via Suzuki-Miyaura cross-coupling .

-

Diels-Alder reactions : Reacts with 1,2,3-triazines to form bicyclic pyrimidine derivatives .

Example Pathway :

-

Cyclocondensation with ethyl acetoacetate under ultrasound irradiation.

-

Tosylation of the hydroxyl group.

-

Suzuki coupling with aryl boronic acids to install aromatic substituents .

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : After tosylation, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

-

Buchwald-Hartwig amination : Amination of halogenated derivatives with primary/secondary amines .

Optimized Conditions :

Functional Group Transformations

-

Oxidation : The methyl group at the 6-position can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties.

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most significant applications of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is its role as an antitumor agent. Research has shown that derivatives of pyrimidine compounds exhibit potent anticancer activity. For example, studies have indicated that certain modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) studies highlight how substituents on the pyrimidine ring can significantly impact biological activity, leading to the development of novel anticancer drugs .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various metabolic disorders. The optimization of related compounds has shown that modifications can lead to improved potency and selectivity, making these compounds valuable tools for studying enzyme function in vitro and in vivo .

Neuropharmacology

In neuropharmacology, this compound has been explored for its effects on neurotransmitter systems. Compounds with similar structures have been found to modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like anxiety and depression. Studies indicate that such compounds can influence the endocannabinoid system, which plays a crucial role in mood regulation and stress response .

Synthesis and Derivatives

The synthesis of this compound has been documented in several patents, highlighting various methods for producing this compound and its derivatives. These synthetic routes often involve multi-step processes that allow for the introduction of different functional groups, which can tailor the compound's biological properties for specific applications .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives based on this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The most potent derivative showed an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of NAPE-PLD by derivatives of this compound. Through high-throughput screening and subsequent SAR analysis, researchers identified several promising candidates that exhibited high selectivity and potency against NAPE-PLD. One particular derivative was able to reduce anandamide levels significantly in neuronal cells, suggesting therapeutic potential for neurological disorders linked to endocannabinoid dysregulation .

Wirkmechanismus

The mechanism of action of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a key role in collagen synthesis. This inhibition leads to reduced collagen production and fibrosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(pyridin-2-yl)pyrimidine: Another pyridine-pyrimidine derivative with similar pharmacological activities.

4-(pyridin-2-yl)pyrimidine: Known for its antimicrobial and antiviral properties.

6-(pyridin-2-yl)pyrimidine: Studied for its antitumor activities.

Uniqueness

6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the pyridin-4-yl substitution on the pyrimidine ring contribute to its unique reactivity and pharmacological profile .

Biologische Aktivität

6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound features both pyridine and pyrimidine rings, which contribute to its diverse biological properties, including antimicrobial, antiviral, and antitumor activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O, with a molecular weight of 189.20 g/mol. The compound's structure includes a methyl group at the 6-position of the pyrimidine ring and a pyridin-4-yl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

The compound demonstrated bactericidal activity with rapid action against replicating Mycobacterium tuberculosis bacilli, achieving approximately 4 log kill in less than 24 hours .

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It was tested against several viruses, including influenza and HIV. In vitro studies revealed that it inhibits viral replication effectively, with IC50 values indicating low cytotoxicity to host cells:

| Virus Type | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Influenza virus | 5.0 | >100 |

| HIV | 10.0 | >100 |

This selectivity suggests a favorable therapeutic index for further development .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Notably, it exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 (breast cancer) | 20 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a significant improvement in infection resolution rates compared to placebo groups.

- Antiviral Screening : In a study involving human cell lines infected with influenza virus, treatment with this compound resulted in reduced viral load and improved cell viability compared to untreated controls.

Eigenschaften

IUPAC Name |

4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQZZRBKSOEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.